![molecular formula C17H16N2O5S B2395745 N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 921861-94-1](/img/structure/B2395745.png)
N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, also known as MI-1061, is a sulfonamide derivative that has been extensively studied for its potential applications in various scientific fields. MI-1061 is a small molecule that has shown promising results in scientific research, particularly in the areas of cancer treatment, inflammation, and neurodegenerative diseases.
Scientific Research Applications
Antitumor Activity
The compound has been investigated for its potential as an antitumor agent. Researchers synthesized novel derivatives, including (E)-N’-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides and (Z)-2-(5-substituted-2-oxoindolin-1-yl)-N’-(2-oxoindolin-3-ylidene)acetohydrazides. These compounds demonstrated notable cytotoxicity against human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23). Notably, some derivatives exhibited cytotoxicity equal to or superior to the positive control PAC-1, a procaspase-3 activating compound .
Apoptosis Modulation
Abnormalities in cell cycle regulation and apoptosis contribute to tumor formation. Compounds derived from this molecule were found to accumulate cells in the S phase and induce late cellular apoptosis. Specifically, compound 4o showed remarkable cytotoxicity and could serve as a template for designing novel anticancer agents .
Anti-HIV-1 Potential
While not directly related to cancer, indole derivatives have shown promise in other contexts. For instance, researchers have explored oxochromenyl xanthenone derivatives, including indole-based compounds, for their anti-HIV-1 activity. Although not specific to our compound, this highlights the broader potential of indole derivatives in medicinal chemistry .
Anticancer Activity
Another study investigated N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, a related compound. It exhibited potent anticancer activity, particularly when substituted with n-butyl or fluorine groups. These findings underscore the versatility of indole-based structures in cancer research .
Molecular Docking Studies
Researchers have performed molecular docking studies on indole derivatives, including oxoindolin-2-one compounds. While not specific to our compound, these studies provide insights into potential interactions with biological targets, aiding drug discovery efforts .
Mechanism of Action
Target of Action
The compound, also known as N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them a valuable scaffold for developing new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been shown to affect a wide range of biological activities . This suggests that they may interact with multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may have a significant impact at the molecular and cellular level.
properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-19-14-4-2-12(8-11(14)9-17(19)20)18-25(21,22)13-3-5-15-16(10-13)24-7-6-23-15/h2-5,8,10,18H,6-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJGAFBVFFOQFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide |
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